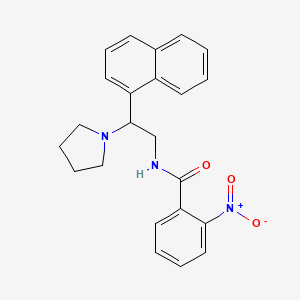

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C16H17N3O2

- Molecular Weight : 285.32 g/mol

Structural Features

The structure of this compound includes:

- A naphthalene moiety

- A pyrrolidine ring

- A nitrobenzamide functional group

These structural components contribute to its biological properties and interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Anticancer Activity : Studies have shown that related compounds demonstrate significant anticancer activity against various tumor models, including murine melanoma and lung carcinoma .

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing intracellular signaling pathways that are critical in cancer progression and other diseases .

- Alkylating Agents : There is potential for this compound to act as an alkylating agent, which can modify DNA and inhibit tumor growth, similar to other nitrobenzamide derivatives .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Table 1: Summary of Biological Activities

Case Study Example

A notable case study involved the synthesis of related nitrosoureas, which demonstrated effective anticancer properties against B16 melanoma. The results indicated that modifications in the structure could enhance efficacy and reduce cytotoxicity .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Starting Materials : Use of naphthalene derivatives and pyrrolidine as key starting materials.

- Reagents : Common reagents include nitrobenzoyl chloride for the nitro group introduction.

- Reaction Conditions : Typically involves refluxing in a suitable solvent (e.g., DMF or DMSO) under inert atmosphere conditions.

Analyse Des Réactions Chimiques

Synthetic Routes and Formation Mechanisms

The compound is synthesized via coupling reactions involving acyl chlorides and amines. For example:

- Acyl chloride-amine coupling : Reacting 2-nitrobenzoyl chloride with 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base yields the target amide. This method is analogous to the synthesis of 4-chlorophenyl(pyrrolidin-1-yl)methanone (IC₅₀ = 398 nM for PfPK6 inhibition) .

- Photocatalytic amidation : Blue light (455 nm) irradiation with 4,5-pyrenedione (PD) as a photocatalyst and potassium tert-butoxide (KOtBu) as a base under oxygen facilitates oxidative coupling of benzyl alcohols with secondary amines to form amides. This method achieved 66% yield for phenyl-1-pyrrolidinylmethanone under optimized conditions .

Nitro Group Reactivity

The 2-nitrobenzamide moiety undergoes reduction and substitution reactions:

Catalytic Reduction to Amines

| Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|

| Fe₂O₃/NGr@C + HCOOH–Et₃N | THF, 120°C | >95% | |

| HSiCl₃ + DIPEA | CH₃CN, 0°C to RT | 88% | |

| Co/Ni nanoparticles | Water, NaBH₄ | 75–90% |

Reduction proceeds via intermediates such as nitroso and hydroxylamine derivatives, as demonstrated in computational studies .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to the meta position of the benzamide ring, enabling functionalization (e.g., halogenation or sulfonation) for further derivatization.

Amide Bond Reactivity

The amide bond exhibits stability under physiological conditions but can be hydrolyzed under strong acidic or basic conditions:

- Acidic hydrolysis : 12 M HCl at reflux cleaves the amide bond to regenerate 2-nitrobenzoic acid and the corresponding amine.

- Enzymatic cleavage : Plasmodial kinases (e.g., PfGSK3 and PfPK6) interact with similar amide-containing compounds, suggesting potential bioactivity .

Pyrrolidine and Naphthalene Interactions

- Pyrrolidine : The tertiary amine participates in hydrogen bonding and π-cation interactions, enhancing binding affinity in enzymatic assays .

- Naphthalene : The hydrophobic naphthalen-1-yl group improves lipophilicity, as evidenced by logP values >3.5 for related compounds.

Comparative Analysis of Analogues

| Compound | Modification | Activity |

|---|---|---|

| N-(2-(Naphthalen-1-yl)ethyl)-3-nitrobenzamide | Absence of pyrrolidine | Reduced enzymatic inhibition |

| N-(2-(Pyridin-2-yl)ethyl)-2-nitrobenzamide | Pyridine instead of naphthalene | Altered solubility profile |

Propriétés

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-23(20-11-3-4-13-21(20)26(28)29)24-16-22(25-14-5-6-15-25)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJHJURXUAATNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.